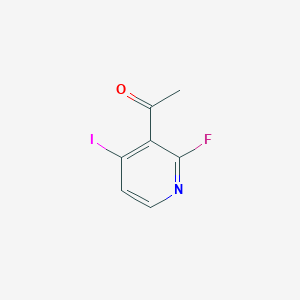
1-(2-Fluoro-4-iodopyridin-3-yl)ethanone
Vue d'ensemble
Description
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone”, also known as F-IPE, is an organic compound with the molecular formula C7H5FINO and a molecular weight of 265.03 . It is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is 1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-iodopyridin-3-yl)ethanone” is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its fluorine atom can enhance the bioavailability and metabolic stability of potential drug candidates. The iodine moiety can be utilized for radio-labeling, which is crucial in imaging techniques like PET scans to track the distribution of drugs within the body .
Agriculture
“1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” may be used in the development of agrochemicals. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound could serve as a building block for creating more effective pesticides or herbicides .
Material Science
In material science, the compound’s structural motifs could be integral in designing novel materials. Fluorinated pyridines, for instance, are known for their interesting electronic properties due to the strong electron-withdrawing nature of the fluorine atom, which could be beneficial in creating advanced polymers or electronic materials .
Analytical Chemistry
The compound’s unique structure allows it to be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties, owing to the fluorine and iodine substituents, make it suitable for use in NMR or mass spectrometry to identify or quantify substances within a mixture .
Biochemistry
In biochemistry, “1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone” can be used in the study of enzyme-catalyzed reactions where the compound could act as an inhibitor or substrate analog. This helps in understanding enzyme mechanisms or in the design of enzyme inhibitors for therapeutic use .
Pharmacology
This compound has potential applications in pharmacology, particularly in the synthesis of novel therapeutic agents. Its structural features can be exploited to create compounds with specific interactions with biological targets, which is fundamental in the drug discovery process .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoro-4-iodopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGOHOEZSYXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




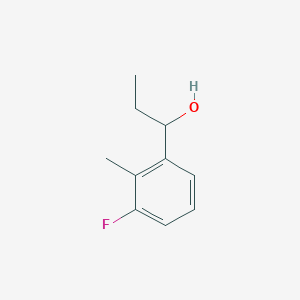

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
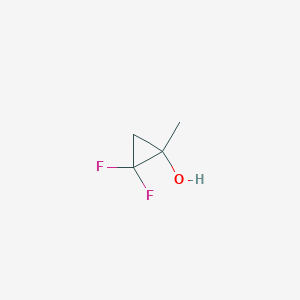
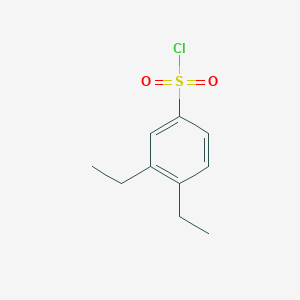
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
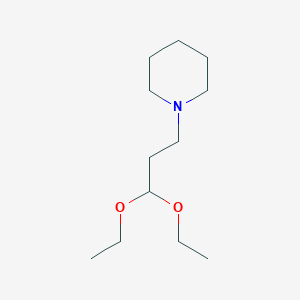
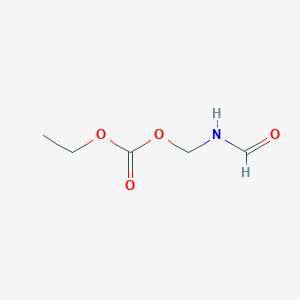
![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)


